2,5-Dimethylhexane-2,5-diamine
Description
Contextualizing 2,5-Dimethylhexane-2,5-diamine within Advanced Amine Chemistry Research
In the broad field of advanced amine chemistry, this compound serves as a significant monomer and chemical intermediate. Its bifunctional nature, stemming from the two primary amine groups, allows it to participate in polymerization reactions to form high-performance materials. ontosight.ai Notably, it is utilized as a monomer in the synthesis of polyamides, polyimides, and as a curing agent for epoxy resins, which are essential materials in the automotive, aerospace, and electronics industries. ontosight.aiosti.gov A 1980 study highlighted it as a promising curing agent for DGEBA epoxy resins, noting that it forms a stable B-stage resin at room temperature, has a low viscosity, and a long gel time, with the resulting cured resin exhibiting a high glass transition temperature. osti.gov
The steric hindrance provided by the methyl groups adjacent to the amine functionalities influences its reactivity, a feature explored in coordination chemistry and materials science. Research has shown its use in forming Schiff base ligands through condensation with aldehydes like salicylaldehyde (B1680747). publish.csiro.au These ligands can then form stable, and sometimes structurally complex, complexes with transition metals such as nickel(II). publish.csiro.au More recent research has focused on its application in the design of precursors for thin film deposition. Specifically, it has been used to form cyclic imido ligands in volatile molybdenum(VI) compounds, which are studied for their thermal stability and decomposition pathways in processes like atomic layer deposition and chemical vapor deposition. chemrxiv.orgchemrxiv.org The thermal decomposition of these precursors is a critical area of study for producing molybdenum-containing films. chemrxiv.org
Furthermore, the compound and its derivatives are investigated in the synthesis of novel molecular architectures. For instance, the related vicinal diamine, (3R,4R)-2,5-dimethylhexane-3,4-diamine, has been used in the challenging synthesis of porous organic cages (POCs), where its specific structure was found to influence the reaction pathway, leading to the formation of unique cage structures. nih.govrsc.org
Historical Trajectory and Evolution of Scholarly Inquiry into this compound Systems
Scholarly interest in this compound and its derivatives has evolved from foundational applications in polymer and coordination chemistry to more specialized use in advanced materials science. Early research, exemplified by a 1978 study, investigated its reaction with salicylaldehyde to form tridentate Schiff base ligands. publish.csiro.au This work explored the coordination chemistry of these ligands with nickel(II), identifying the formation of octahedral complexes and noting equilibrium between different geometric structures in solution. publish.csiro.au Shortly after, a 1980 publication identified this compound as a "promising new curing agent for epoxy resins," detailing its practical advantages such as low viscosity and the desirable thermal properties of the cured polymer. osti.gov
By the 1990s, research began to incorporate derivatives of the hexane (B92381) backbone into more complex organometallic systems. A 1991 paper, for example, studied the reversible one-electron oxidations of various organometallic compounds using an electrolyte containing the ligand 2,5-diisocyano-2,5-dimethylhexane (TM4), a derivative of the diamine's structural backbone. chemchart.com
In the 21st century, research has shifted towards cutting-edge applications in materials science. Studies published in 2021 and 2022 describe the use of this compound to create a cyclic imido ligand for molybdenum(VI) bis-imide precursors. chemrxiv.orgchemrxiv.org This research systematically probes the thermal stability and decomposition mechanisms of these volatile compounds, which are critical for their use in fabricating thin films for electronic and other applications. chemrxiv.orgchemrxiv.org Concurrently, work in the field of supramolecular chemistry has explored related diamines in the synthesis of complex structures like porous organic cages, demonstrating how the specific stereochemistry and steric profile of these amines can direct the assembly of novel materials. nih.govrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylhexane-2,5-diamine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-7(2,9)5-6-8(3,4)10/h5-6,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTVQZQPKHXGFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C)(C)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4066911 | |
| Record name | 2,5-Hexanediamine, 2,5-dimethyl- | |
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Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23578-35-0 | |
| Record name | 2,5-Diamino-2,5-dimethylhexane | |
| Source | CAS Common Chemistry | |
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| Record name | 2,5-Hexanediamine, 2,5-dimethyl- | |
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| Record name | 2,5-Hexanediamine, 2,5-dimethyl- | |
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| Record name | 2,5-Hexanediamine, 2,5-dimethyl- | |
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| Record name | 2,5-dimethylhexane-2,5-diamine | |
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| Record name | 2,5-Dimethyl-2,5-hexanediamine | |
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Advanced Synthetic Methodologies and Strategies for 2,5 Dimethylhexane 2,5 Diamine and Its Structural Analogues
Established Reaction Pathways for 2,5-Dimethylhexane-2,5-diamine Synthesis
Multi-Step Approaches from Precursor Compounds
A common precursor for the synthesis of this compound is 2,5-dimethyl-2,5-dihydroxyhexane. One established method involves the reaction of 2,5-dimethyl-2,5-dihydroxyhexane with hydrochloric acid in an SN1 reaction to produce 2,5-dichloro-2,5-dimethylhexane. notability.com This dihalide can then be converted to the diamine. Another approach involves the hydrogenation of 2,5-dimethyl-3-hexyne-2,5-diol (B86746) to yield 2,5-dimethyl-2,5-hexanediol, which can be further processed. orgsyn.org Additionally, the alkaline hydrolysis of 2,5-dibromo-2,5-dimethylhexane (B14628549) presents another route to the diol precursor. orgsyn.org
A patented process describes the preparation of 2,5-dimethylhexane-2,5-dihydroperoxide from 2,5-dimethyl-2,5-dihydroxyhexane by reacting it with hydrogen peroxide in the presence of sulfuric acid. google.com While this patent focuses on the dihydroperoxide and its alkyl derivatives, the underlying transformation of the diol highlights its versatility as a starting material. google.com
One-Pot Synthetic Protocols
One-pot syntheses offer advantages in terms of efficiency and reduced waste. A notable one-pot synthesis involves the hydroxyl-radical coupling of t-butyl alcohol to produce α,α,α',α'-tetramethyltetramethylene glycol (2,5-dimethyl-2,5-hexanediol). orgsyn.org More broadly, one-pot syntheses of other diamines, such as dimethyl hexane-1,6-diyldicarbamate from CO2, methanol, and 1,6-hexanediamine (B7767898) over CeO2 catalysts, showcase the potential for developing direct routes to diamine structures, which could be adapted for this compound. acs.orgresearchgate.net Similarly, the synthesis of dialkyl hexane-1,6-dicarbamate from 1,6-hexanediamine, urea, and an alcohol over a zinc-incorporated berlinite (B1174126) catalyst provides another example of a one-pot approach in diamine chemistry. mdpi.com
Enantioselective Synthesis of Chiral this compound Isomers
The synthesis of specific chiral isomers of diamines is crucial for their application in asymmetric catalysis. While direct enantioselective methods for this compound are not extensively detailed in the provided results, the synthesis of its structural analogs, (3R,4R)- and (3S,4S)-2,5-dimethylhexane-3,4-diamine, has been explored.
The synthesis of (3R,4R)-hexane-3,4-diol from D-mannitol provides a chiral pool approach to a related diol. rsc.org C2-symmetric diols like 2,5-dimethylhexane-3,4-diol are valuable as chiral ligands in asymmetric homologation of boronic esters. thieme-connect.de The enantioselective synthesis of other chiral molecules, such as 3-hydroxy-4,4-dimethyl-1-phenyl-2-pyrrolidinone, has been achieved through catalytic hydrogenation using chiral catalysts like (S,S)-BPPM with a rhodium(I) complex. sci-hub.se Furthermore, the enantioselective synthesis of 3,4-dihydropyran derivatives has been accomplished using a simple chiral diamine catalyst. nih.gov These examples of enantioselective synthesis in related systems suggest potential strategies for the asymmetric synthesis of chiral this compound isomers.
Synthesis of Derivatized this compound Structures
Imido Adduct Formation from this compound
This compound can be used to form cyclic imido ligands in metal complexes. Research has shown the formation of a cyclic imido adduct from this compound with molybdenum. chemrxiv.orgnih.govacs.orgresearchgate.net These molybdenum imido complexes are of interest as precursors for chemical vapor deposition of molybdenum nitride films. acs.org The thermal stability of these bis(alkylimido)-dichloromolybdenum(VI) adducts has been studied, revealing that the decomposition pathway often begins with the dissociation of a chelating ligand. chemrxiv.orgnih.govacs.orgresearchgate.net The rigidity of the ligand framework, such as that provided by the cyclic imido from this compound, can enhance the thermal stability of the complex. acs.org
Schiff Base Derivatization via Condensation Reactions
Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. researchgate.netresearchgate.netnih.gov Symmetrical tetradentate Schiff bases can be prepared by refluxing a diamino compound with a suitable aldehyde or ketone in a 1:2 molar ratio. researchgate.netresearchgate.net This methodology is applicable to this compound to form various Schiff base ligands. These ligands are versatile chelating agents for a wide range of metal ions, forming stable metal complexes. researchgate.netresearchgate.netdergipark.org.tr The resulting Schiff base complexes have applications in various fields, including catalysis and material science. dergipark.org.tr
Integration into Macrocyclic and N-Heterocyclic Architectures
The unique structural characteristics of this compound, particularly its stereochemistry and the reactivity of its two primary amine groups, make it a valuable building block for the synthesis of complex molecular architectures. ontosight.aismolecule.com Its integration into macrocyclic and N-heterocyclic structures has led to the development of novel compounds with specific properties and applications.
A notable example is the formation of porous organic cages (POCs). In one study, a reaction between 1,3,5-triformylbenzene (TFB) and a stereoisomer, (3R,4R)-2,5-dimethylhexane-3,4-diamine (DMHDA), was investigated. researchgate.netrsc.org This condensation reaction led to the creation of a novel isopropyl-decorated porous organic cage, designated CC21. rsc.org The synthesis of such complex cage structures highlights the utility of this diamine in creating three-dimensional molecular frameworks through dynamic imine condensation. researchgate.net
The diamine can also be used to form simpler N-heterocyclic systems. Molybdenum compounds featuring a cyclic imido derived from this compound have been studied to probe the kinetics of decomposition pathways. chemrxiv.org Furthermore, general synthetic strategies for producing saturated 1,4-diazo heterocycles, such as piperazines and 1,4-diazepanes, involve the cyclization of various diamine derivatives with electron-deficient allenes. nih.gov This approach offers a direct, one-step method to form these important heterocyclic rings under mild, metal-free conditions. nih.gov
While direct use of the diamine is documented, the synthesis of related macrocycles often employs its diol analogue, 2,5-dimethylhexane-2,5-diol. For instance, 15-membered macrocycles containing tetrazole units have been synthesized through the condensation of the diol with compounds like 1,5-bis(tetrazol-5-yl)-3-oxapentane in the presence of perchloric acid. mdpi.comresearchgate.net The structures of these macrocycles were confirmed by single-crystal X-ray analysis. mdpi.com
Challenges and Methodological Advancements in this compound Synthesis
The synthesis of derivatives from this compound is not without its challenges. Competing reaction pathways can lower the yield of the desired product, necessitating careful optimization of reaction conditions.
Mitigation of Competitive Reaction Pathways (e.g., Aminal Formation)
A significant challenge in the synthesis of imine-based structures from vicinal diamines, such as the related (3R,4R)-2,5-dimethylhexane-3,4-diamine (DMHDA), is the competitive formation of aminals. researchgate.netrsc.org Aminals are cyclic compounds that can form as a side-product when a diamine reacts with an aldehyde. In the case of DMHDA reacting with benzaldehyde (B42025) or triformylbenzene, the formation of a stable five-membered imidazolidine (B613845) ring (an aminal) was observed to be a dominant reaction pathway. researchgate.netrsc.org
This preference for aminal formation over the desired di-imine is attributed to the stereochemical arrangement of the vicinal amine groups. rsc.org To mitigate this, researchers have explored methodological advancements. One successful strategy involves the addition of a different, competing amine to the reaction mixture. In the synthesis of the porous organic cage CC21, adding a mono-amine like isobutylamine (B53898) or another diamine such as 2-methylpropane-1,2-diamine (MPDA) was found to increase the conversion to the desired cage product by disfavoring the formation of the tri-aminal side-product. researchgate.netrsc.org
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of compounds derived from this compound. General principles of synthetic optimization are widely applied, including the screening of catalysts, solvents, temperature, and reagent stoichiometry. researchgate.net
For example, in the synthesis of a porous organic cage from a related diamine, a key optimization was the introduction of an additional amine to the reaction, which successfully increased the yield of the target cage from just 5% to higher levels by preventing the formation of a stable side-product. rsc.org The choice of solvent can also be critical; studies on related syntheses have shown that moving from solvent-based reactions to solvent-free conditions can sometimes lead to higher yields and shorter reaction times. researchgate.net
The amount of catalyst used is another parameter that requires fine-tuning. In one study, varying the catalyst loading from 5 mol% to 20 mol% showed that 10 mol% was the optimal quantity, as increasing it further led to a decrease in product yield. researchgate.net Similar optimization strategies are employed in the synthesis of carbamates from related straight-chain diamines, where screening different catalysts and adjusting reaction temperature and duration are key to achieving high yields. acs.org
Characterization Techniques in Synthetic Methodologies
The confirmation of structure and the assessment of purity for this compound and its synthetic derivatives rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Analysis for Structural Confirmation (e.g., ¹H NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool.
¹H NMR provides detailed information about the chemical environment of hydrogen atoms. For the parent hydrocarbon, 2,5-dimethylhexane, the spectrum shows characteristic signals for the different methyl and methylene (B1212753) protons. chemicalbook.com In derivatives, these signals shift accordingly. For example, in the ¹H NMR spectrum of N,N'-bis-(2,6-diisopropylphenyl)-3,3'-dimethylpentane-2,4-diamine, distinct signals corresponding to the methyl groups on the hexane (B92381) backbone and the isopropyl groups on the phenyl rings are observed with specific chemical shifts and coupling constants. rsc.org Similarly, the spectrum of the related diol, 2,5-dimethylhexane-2,5-diol, has been analyzed and its shifts computed using density functional theory. researchgate.net
¹³C NMR is used to identify the carbon framework of the molecule. The spectrum of the aforementioned diamine derivative shows distinct peaks for the methyl, methine, and quaternary carbons in the structure, as well as for the aromatic carbons. rsc.org
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound.
The mass spectrum of this compound is available in the NIST database. nih.govnist.gov Analysis of related Schiff bases derived from ethane-1,2-diamine shows characteristic fragment ions that help confirm the structure. publish.csiro.au For example, the mass spectrum of 2,5-dimethylhexane-2,5-dihydroperoxide has been reported with a specific retention time in GC-MS analysis. researchgate.net
Infrared (IR) Spectroscopy helps identify functional groups.
In diamine derivatives, characteristic N-H stretching vibrations appear around 3341-3414 cm⁻¹, while C-N stretching is observed near 1306-1326 cm⁻¹. rsc.org
| Technique | Compound | Observed Signals / Data | Reference |
|---|---|---|---|
| ¹H NMR | N,N'-bis-(2,6-diisopropylphenyl)-3,3'-dimethylpentane-2,4-diamine | δ 1.11 (d, 6H), 1.12 (bs, 6H), 1.18 (d, 6H), 1.26 (d, 6H), 2.79 (septet, 2H), 3.76 (q, 2H), 4.28 (bd, 2H), 6.67-7.16 (m, 8H) | rsc.org |
| ¹³C NMR | N,N'-bis-(2,6-diisopropylphenyl)-3,3'-dimethylpentane-2,4-diamine | δ 14.6, 17.0, 22.6, 23.4, 23.5, 23.9, 24.1, 24.5, 24.6, 28.1, 28.2, 28.3, 48.5, 60.7, 123.1-123.7, 133.2, 136.3, 136.7, 142.1, 142.8, 146.6, 176.2 | rsc.org |
| Mass Spec | 2,5-Hexanediamine, 2,5-dimethyl- | Molecular Weight: 144.26 g/mol; Second highest m/z peak at 112 | nih.gov |
| IR | N,N'-bis-(2,6-diisopropylphenyl)-3,3'-dimethylpentane-2,4-diamine | 3341 cm⁻¹ (N-H stretch), 1648 cm⁻¹ (C=N stretch), 1326 cm⁻¹ (C-N stretch) | rsc.org |
Chromatographic Separation and Purity Assessment for Synthetic Products
Chromatography is essential for separating synthetic products from unreacted starting materials, byproducts, and other impurities, as well as for assessing the final purity of the compound.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both analysis and purification.
Reverse-phase (RP) HPLC methods have been developed for analyzing related diamine compounds. For instance, N5,N5-Dimethylpyridine-2,5-diamine can be analyzed using a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com Such methods are often scalable and can be adapted for preparative separation to isolate impurities. sielc.com
HPLC systems using diamine-bonded phase columns have been employed for the compound-type analysis of fuels, which includes the separation of saturated hydrocarbons like 2,5-dimethylhexane. publications.gc.ca Furthermore, chiral HPLC is a critical tool for resolving stereoisomers, which is particularly important when synthesizing enantiomerically pure derivatives for applications such as antiviral studies.
Column Chromatography is a standard method for purification in a laboratory setting.
The isolation of isomeric Schiff base products derived from the condensation of a β-diketone and a diamine was achieved using column chromatography on silica (B1680970) gel. publish.csiro.au This technique is routinely used to purify reaction products, often with solvent systems such as ethyl acetate/hexane mixtures.
| Method | Application | Stationary Phase | Mobile Phase / Eluent | Reference |
|---|---|---|---|---|
| HPLC (Reverse Phase) | Analysis of N5,N5-Dimethylpyridine-2,5-diamine | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |
| HPLC | Separation of hydrocarbon types including 2,5-dimethylhexane | μ-Porasil and diamine bonded phase | n-Hexane | publications.gc.ca |
| Column Chromatography | Isolation of isomeric Schiff bases | Silica gel | Not specified | publish.csiro.au |
| Column Chromatography | General product purification | Silica gel | Ethyl acetate/hexane | |
| Chiral HPLC | Resolution of stereoisomers (e.g., (2R,5R)-1,6-diphenylhexane-2,5-diamine) | Chiral stationary phase | Not specified |
Coordination Chemistry of 2,5 Dimethylhexane 2,5 Diamine: Ligand Design and Metal Complexation
2,5-Dimethylhexane-2,5-diamine as a Chelating Ligand in Transition Metal Complexes
The compound this compound is a branched-chain aliphatic amine featuring two primary amine groups on a hexane (B92381) backbone. smolecule.comontosight.ai This structural arrangement allows it to function as a versatile chelating ligand, capable of forming stable complexes with various transition metals. smolecule.com The two nitrogen atoms can coordinate to a single metal center, forming a seven-membered chelate ring. This chelation enhances the stability of the resulting metal complexes compared to analogous complexes with monodentate amine ligands. The steric bulk provided by the methyl groups on the second and fifth carbon atoms influences the coordination geometry and reactivity of the metal center. This diamine can be used directly or modified, for instance, through condensation reactions with aldehydes or ketones to form Schiff base ligands, which then coordinate to metal ions. researchgate.netresearchgate.net
The bis(alkylimido)molybdenum(VI) framework is a key platform for designing precursors for vapor-phase deposition of molybdenum-containing thin films. chemrxiv.orgresearchgate.net In this context, ligands derived from this compound have been used to create cyclic imido adducts of molybdenum(VI). chemrxiv.orgresearchgate.netacs.org The synthesis of these complexes often involves the reaction of a molybdenum precursor, such as (tBuN)2MoCl2·dme (dme = 1,2-dimethoxyethane), with the diamine. chemrxiv.orgacs.org
Researchers have synthesized and characterized a series of volatile bis(alkylimido)-dichloromolybdenum(VI) adducts with neutral N,N'-chelating ligands, including a cyclic imido derived from this compound. chemrxiv.orgresearchgate.net These compounds have been thoroughly characterized using spectroscopic techniques like ¹H NMR, as well as thermal analysis and single-crystal X-ray diffraction. chemrxiv.orgacs.org The thermal decomposition of these adducts has been studied to understand their stability and decomposition pathways, which is crucial for their application in materials science. chemrxiv.org The decomposition often begins with the dissociation of the chelating ligand. chemrxiv.orgresearchgate.net
Ligands derived from this compound have been used to synthesize nickel(II) complexes. For example, Schiff base ligands can be formed through the 1:1 molar condensation of salicylaldehyde (B1680747) with this compound, resulting in the potentially tridentate ligand o-[N-(4-amino-1,1,4-trimethylpentyl)formimidoyl]-phenol (Hsld). researchgate.netresearchgate.net This ligand reacts with nickel(II) salts to form the bis-nickel(II) complex, Ni(sld)2. researchgate.netresearchgate.net
In the solid state, these complexes typically exhibit octahedral structures. researchgate.net However, in solution, an equilibrium may exist between a tetrahedral form, where the pendant amine groups are uncoordinated, and a centrosymmetric octahedral form with facially coordinated ligands. researchgate.net Mass spectrometry has provided evidence for the formation of dimeric, amido-bridged complexes upon thermolysis of related nickel complexes. researchgate.netresearchgate.net The structural characterization of these Ni(II) complexes often reveals a distorted octahedral geometry around the six-coordinate metal ion. researchgate.net
Ligands derived from this compound have been successfully employed in the synthesis of copper(II) coordination compounds. researchgate.netmdpi.com For instance, a novel N,N′-alkylene-bridged bis(5‐pyridyltetrazole) ligand, 2,5-bis[5‐(2‐pyridyl)‐tetrazol‐2‐yl]‐2,5‐dimethylhexane (bpt), was synthesized by the regioselective N2‐alkylation of 5‐(2‐pyridyl)tetrazole with 2,5‐dimethylhexane‐2,5‐diol. researchgate.net
This ligand, bpt, reacts with copper(II) chloride to yield a dinuclear complex, [Cu2(bpt)Cl4]. researchgate.net In this complex, the bpt ligand acts in a chelating fashion, coordinating to the copper(II) centers through the N4 atom of the tetrazole ring and the nitrogen atom of the pyridine (B92270) ring. researchgate.net The study of such complexes is part of a broader interest in copper(II) compounds with oligodentate Schiff base ligands, which show interesting magnetic and structural properties. researchgate.net The formation of these complexes can be influenced by subtle variations in the ligand structure, such as the length of the diamine chain. researchgate.net
The versatility of this compound and its derivatives as ligands extends to complexation with a variety of metal ions beyond molybdenum, nickel, and copper. Research has shown that ligands derived from this diamine can form stable coordination polymers with lead(II). The ability of the amine groups to coordinate with metal ions is a key feature that allows for the formation of these supramolecular structures. The formation of stable chelates with transition metals can be beneficial for applications in catalysis. smolecule.com The specific coordination number and geometry depend on the metal ion, the ligand, and the reaction conditions.
Structural Elucidation of Metal-2,5-Dimethylhexane-2,5-diamine Complexes
The precise determination of the three-dimensional arrangement of atoms in metal complexes is crucial for understanding their chemical and physical properties. creative-biostructure.com For complexes involving this compound and its derivatives, single-crystal X-ray diffraction is the definitive method for structural elucidation. researchgate.netacs.orgcreative-biostructure.com This technique provides detailed information on bond lengths, bond angles, coordination geometries, and intermolecular interactions. creative-biostructure.com
Single-crystal X-ray diffraction has been instrumental in characterizing the structures of metal complexes derived from this compound.
Molybdenum Complexes: The solid-state structures of molybdenum(VI) imido adducts, including those with a cyclic imido from this compound, have been confirmed by X-ray crystallography. chemrxiv.orgacs.orgchemrxiv.org For example, analysis of related bis(imido)molybdenum(VI) complexes reveals octahedral metal centers with the neutral N,N'-chelating ligand binding trans to the imido ligands. chemrxiv.org The Mo-N-C bond angles of the imido groups are typically close to linear. chemrxiv.org
Nickel Complexes: X-ray crystal structure determination of a related nickel(II) complex with a tridentate Schiff base ligand showed a six-coordinate Ni(II) ion in a distorted N4O2 octahedral geometry. researchgate.net In such complexes, the two tridentate ligands coordinate in a nearly orthogonal fashion. researchgate.net
Copper Complexes: The structure of the dinuclear copper(II) complex [Cu2(bpt)Cl4], where bpt is derived from 2,5-dimethylhexane-2,5-diol, was determined by single-crystal X-ray analysis. researchgate.net This analysis confirmed that the bpt ligand acts as a chelating agent, coordinating to the metal through specific nitrogen atoms on the tetrazole and pyridine rings. researchgate.net
The data obtained from these crystallographic studies are essential for correlating structural features with the observed chemical and physical properties of the complexes.
Data Tables
Table 1: Selected Bond Information for a Related Molybdenum(VI) Imido Complex Data from a representative complex illustrates typical coordination features.
| Parameter | Value |
| Mo(1)–N(1) Bond Length | 1.7608(17) Å |
| Mo(1)–N(2) Bond Length | 1.7490(19) Å |
| N(1)–Mo(1)–N(2) Bond Angle | 111.43(8) ° |
| Mo(1)–N(1)–C(34) Bond Angle | 156.29(16) ° |
| Mo(1)–N(2)–C(46) Bond Angle | 169.98(15) ° |
| Source: mdpi.com |
Advanced Spectroscopic Characterization of Metal-Ligand Interactions
The elucidation of the structure and bonding in metal complexes of this compound relies on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the coordination environment of the metal center and the electronic interactions with the diamine ligand.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental tools for characterizing the diamagnetic complexes of this compound. In a study of molybdenum(VI) bis-imide complexes, where a cyclic imido ligand was derived from this compound, ¹H NMR spectroscopy was crucial for monitoring thermolysis reactions. chemrxiv.org The technique allows for the identification of the ligand framework and the detection of any chemical transformations it undergoes upon complexation or subsequent reaction. chemrxiv.orgrsc.org For instance, the chemical shifts and coupling constants of the methylene (B1212753) and methyl protons of the ligand backbone can shift significantly upon coordination to a metal center, providing evidence of metal-ligand bond formation. libretexts.org
Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic metal complexes, such as those with Cu(II), EPR spectroscopy is a powerful probe of the metal's coordination sphere. mdpi.comnih.gov The technique provides information on the oxidation state of the metal, the geometry of the complex, and the nature of the atoms coordinated to the metal ion. mostwiedzy.pl In studies of copper(II) complexes with nitrogen-donor ligands, EPR spectra can reveal hyperfine coupling to both the copper nucleus and the nitrogen nuclei of the ligand, confirming the direct coordination of the amine groups. mdpi.comnih.gov The spin-Hamiltonian parameters (g and A values) derived from EPR spectra offer a detailed picture of the electronic structure of the metal center. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the metal complexes. ysu.ammdpi.com Ligand-to-metal charge transfer (LMCT) bands, often observed in the UV region, are indicative of the coordination of the amine groups to the metal. mostwiedzy.pl The d-d transitions of the metal ion, typically appearing in the visible region, are sensitive to the ligand field strength and the coordination geometry. researchgate.net Changes in the position (λmax) and intensity (ε) of these absorption bands upon complexation provide evidence for metal-ligand interaction and can be used to probe the stability and formation of complexes in solution. mdpi.comysu.am For example, the formation of copper(II)-diamine complexes in solution is often accompanied by distinct color changes and shifts in the UV-Vis absorption spectra. mdpi.com
Table 1: Representative Spectroscopic Data for Characterizing Metal-Diamine Interactions This table is illustrative, based on typical data from related metal-ligand systems, as specific comprehensive data for this compound complexes is sparse in the provided results.
| Spectroscopic Technique | Parameter | Typical Observation for N-donor Ligand Complexes | Reference |
|---|---|---|---|
| ¹H NMR | Chemical Shift (δ) | Downfield shift of protons adjacent to coordinating N atoms. | rsc.orglibretexts.org |
| EPR (for Cu(II)) | g-values (g∥, g⊥) | Anisotropic signals indicating specific coordination geometry (e.g., axial or rhombic). | mdpi.commostwiedzy.pl |
| EPR (for Cu(II)) | Hyperfine Coupling (A∥) | Coupling to ⁶³,⁶⁵Cu and ¹⁴N nuclei confirms N-coordination. | mdpi.comnih.gov |
| UV-Vis | d-d transitions (λmax) | Absorption in the visible region, position depends on metal and geometry. | mostwiedzy.plresearchgate.net |
| UV-Vis | LMCT bands (λmax) | Intense absorption in the UV region. | mostwiedzy.plmdpi.com |
| Infrared (IR) | N-H stretch (ν) | Shift to lower frequency upon coordination. | mdpi.combendola.com |
Influence of Ligand Architecture (e.g., Chirality, Steric Hindrance) on Coordination Properties and Complex Stability
The specific architecture of this compound, characterized by its bulky tertiary carbon centers adjacent to the nitrogen donors, profoundly influences its coordination behavior and the stability of its metal complexes.
Chelate Effect: As a bidentate ligand, this compound forms a seven-membered chelate ring upon coordination to a single metal center. The formation of such a chelate ring leads to a significant thermodynamic stabilization known as the chelate effect. libretexts.org Metal complexes with chelating ligands are substantially more stable than analogous complexes with separate, monodentate ligands. libretexts.org This increased stability is primarily due to a favorable entropy change (ΔS°) upon complexation, as one bidentate ligand displaces two monodentate solvent molecules, increasing the total number of independent particles in the system. libretexts.org
Chirality: this compound can exist as a chiral molecule, with (R,R), (S,S), and meso isomers. The use of a specific chiral isomer of a diamine ligand is a well-established strategy for inducing chirality in the resulting metal complex. researchgate.net This is crucial in the field of asymmetric catalysis, where the chiral environment created by the ligand around the metal center can direct the stereochemical outcome of a reaction. researchgate.net The rigid conformation imposed by the gem-dimethyl groups can enhance the transfer of chiral information from the ligand to the substrates coordinated at the metal center.
Theoretical and Computational Studies of Metal-Ligand Binding Affinity and Electronic Structure
Theoretical and computational methods, particularly Density Functional Theory (DFT), provide deep insights into the nature of metal-ligand bonding, stability, and electronic properties of complexes involving this compound, which are often difficult to probe experimentally. researchgate.netunic.ac.cy
Binding Affinity and Stability: Computational studies can quantify the thermodynamic stability of metal complexes. mdpi.com By calculating the binding energies between the metal ion and the ligand, researchers can predict the most stable coordination modes and stoichiometries. mdpi.com These calculations often corroborate experimental findings, such as the stability enhancement provided by the chelate effect. libretexts.org For a series of bis(alkylimido)molybdenum(VI) complexes, computational chemistry was used to investigate decomposition mechanisms, which are inherently linked to the stability and electronic structure of the parent complexes. chemrxiv.org
Electronic Structure Analysis: DFT calculations are employed to model the electronic structure of the complexes, including the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energy gap between the HOMO and LUMO is a key parameter that relates to the chemical reactivity and kinetic stability of the complex. Natural Bond Orbital (NBO) analysis can be applied to investigate the character of the metal-ligand coordination bonds, quantifying the degree of covalent versus ionic character and detailing the donor-acceptor interactions between the ligand's nitrogen lone pairs and the metal's vacant orbitals. unic.ac.cy These theoretical approaches can rationalize the electronic properties, such as the electrophilicity of the metal center, and explain reactivity patterns observed experimentally. researchgate.net
Table 2: Key Parameters from Theoretical Studies of Metal-Ligand Complexes This table is illustrative, based on typical data from DFT studies of related N-donor ligand complexes, as specific data for this compound complexes is sparse in the provided results.
| Computational Method | Calculated Property | Significance | Reference |
|---|---|---|---|
| DFT | Binding Energy | Quantifies the thermodynamic stability of the complex. | mdpi.com |
| DFT | HOMO-LUMO Energy Gap | Relates to the electronic-spectral properties and kinetic stability of the complex. | researchgate.net |
| NBO Analysis | Charge Transfer | Describes the electron donation from the ligand's nitrogen atoms to the metal center. | unic.ac.cy |
| NBO Analysis | Bond Order/Character | Elucidates the covalent vs. ionic nature of the metal-nitrogen bonds. | unic.ac.cymdpi.com |
| Frequency Calculation | Vibrational Frequencies | Predicts IR spectra, confirming coordination (e.g., shifts in N-H stretch). | bendola.com |
Applications of 2,5 Dimethylhexane 2,5 Diamine in Polymer Science and Advanced Materials Engineering
Role as a Monomer in Polymer Synthesis
2,5-Dimethylhexane-2,5-diamine serves as a monomer, a fundamental building block for creating long-chain polymers. ontosight.aismolecule.com Its bifunctional nature, owing to the two amine groups, allows it to react with complementary monomers to form various types of high-performance polymers.
Synthesis of Polyamides and Polyimides Utilizing this compound
This compound is utilized as a diamine monomer in the synthesis of polyamides and polyimides. ontosight.aiontosight.ai In polyamide synthesis, the amine groups react with dicarboxylic acids or their derivatives through a polycondensation reaction to form repeating amide linkages (-CO-NH-). A patented process for preparing solid polyamides specifically identifies this compound as a suitable aliphatic diamine for this purpose. The resulting polyamides, often used as engineering plastics, can be compounded with materials like glass or carbon fibers to enhance properties such as strength and rigidity for various applications, including automotive parts. essentialchemicalindustry.org
Similarly, it can be reacted with tetracarboxylic dianhydrides to produce polyimides, a class of polymers known for their exceptional thermal stability. ontosight.aimdpi.com While specific performance data for polyimides derived exclusively from this compound is not extensively detailed in publicly available research, the incorporation of aliphatic diamines is a known strategy to modify polyimide properties. Generally, the properties of the final polyamide or polyimide are influenced by the structure of both the diamine and the corresponding acid or anhydride (B1165640) monomer used. researchgate.netresearchgate.net
Functionality as a Curing Agent for Epoxy Resin Systems
A significant application of this compound is as a curing agent, or hardener, for epoxy resins. ontosight.aiosti.gov The amine hydrogens react with the epoxide rings of the resin, leading to a cross-linked, three-dimensional thermoset network. The steric hindrance from the methyl groups adjacent to the amines in its structure plays a crucial role. At room temperature, the reaction of the primary amino hydrogens may proceed slowly, but the subsequent reaction of the secondary amino hydrogens is inhibited, allowing the resin system to form a stable, linear glassy prepolymer, also known as a B-stage resin. osti.gov
This characteristic is highly desirable for applications like wet-filament winding and the formulation of preimpregnated fibers ("prepregs"), as it provides a long working time or pot life. osti.govosti.gov Upon heating, sufficient energy is provided to overcome the steric constraints, allowing the secondary amines to react and the curing process to proceed to completion. osti.gov This results in a cured epoxy with excellent mechanical and thermal properties. osti.gov These cured systems can be used as coatings, encapsulants, sealants, or adhesives in various industrial and engineering applications. rsc.org
Table 1: Properties of an Epoxy Resin System Cured with this compound (DMHDA)
| Property | Value | Conditions |
|---|---|---|
| Viscosity (initial mix) | 0.5 Pa.s | Room Temperature |
| Gel Time (30g mass) | 21 hours | Room Temperature |
| Tensile Strength | 86 MPa (12,500 psi) | Cured at 130°C |
| Glass Transition Temperature (Tg) | >140°C | Cured at 130°C |
Data sourced from a study on DMHDA as a curing agent for DGEBA epoxy resins. osti.gov
This compound in High-Performance Material Development
Polymers derived from this compound are integral to the development of high-performance materials tailored for demanding environments. ontosight.ai
Contribution to Materials for Automotive and Aerospace Applications
The polyamides and epoxy resins produced using this compound are crucial for manufacturing high-performance materials for the automotive and aerospace industries. ontosight.ai In automotive applications, polyamides are often used to create components that require high strength and rigidity, contributing to vehicle lightweighting, which can improve fuel efficiency. essentialchemicalindustry.org Epoxy systems cured with this diamine are suitable for producing composite parts through processes like filament winding, which are used in both automotive and aerospace for fabricating strong, lightweight structures. osti.govosti.govgoogleapis.com The ability to form a stable B-stage resin is particularly advantageous for manufacturing composite components that require a delayed cure.
Application in Electrical and Electronic Component Manufacturing
In the electrical and electronics sector, epoxy resins are widely used for potting, encapsulation, and as adhesives to protect components. ontosight.aimgchemicals.comalibaba.com Epoxy systems cured with this compound provide excellent electrical insulation and mechanical protection against vibration, moisture, and thermal shock. rsc.orgmgchemicals.com The low initial viscosity of these systems allows the resin to effectively penetrate small gaps and cavities in electronic assemblies, ensuring complete encapsulation and protection of delicate components. mgchemicals.com
Precursor in Vapor-Phase Deposition for Thin Film Fabrication
A specialized application of this compound is in the synthesis of precursors for vapor-phase deposition techniques like chemical vapor deposition (CVD) and atomic layer deposition (ALD). chemrxiv.org In this context, it is used to form a cyclic imido ligand that is incorporated into volatile metal-organic molybdenum compounds. researchgate.netnih.govacs.orgresearchgate.net
These bis(imido)molybdenum complexes are designed as single-source precursors for depositing molybdenum-containing thin films, such as molybdenum nitride (Mo₂N). nih.govacs.org The thermal stability of the precursor is a critical factor for successful and controlled deposition. chemrxiv.orgsemanticscholar.org Research has focused on understanding the thermal decomposition mechanisms of these precursors to fine-tune their properties. nih.govacs.org Studies show that tethering the two imido groups together using a backbone like that from this compound can block certain decomposition pathways, potentially enhancing thermal stability compared to precursors with two separate imido ligands. chemrxiv.org This control over thermal properties can lead to the development of new and improved vapor-phase deposition processes for high-purity thin films used in microelectronics and other advanced applications. acs.orgchemrxiv.org
Table 2: Molybdenum-Imido Precursors for Vapor-Phase Deposition
| Precursor Type | Ligand Derived From | Application | Key Finding |
|---|---|---|---|
| (RN)₂MoCl₂ adducts | This compound (as cyclic imido) | Precursor for Mo₂N thin films | The decomposition pathway involves dissociation of a chelating ligand, dimerization, and subsequent intramolecular hydrogen transfer. nih.govacs.org |
| (NCMe₂(CH₂)₂CMe₂N)MoCl₂·tmeda | This compound | Precursor for Molybdenum films | Tethering the imido groups was explored to block primary decomposition pathways and enhance thermal stability. chemrxiv.org |
| (tBuN)₂MoCl₂·L adducts | Ligand rigidification studies | Precursors for Mo₂N films | Increasing the rigidity of the ligand framework can increase the thermal stability of the precursor complex. acs.orgchemrxiv.org |
This table summarizes findings from studies on volatile molybdenum precursors. chemrxiv.orgnih.govacs.orgacs.orgchemrxiv.org
Design and Synthesis of Molybdenum Nitride Precursors from this compound Derivatives
In the pursuit of advanced materials for microelectronics and protective coatings, molybdenum nitride (MoNₓ) thin films have garnered significant attention. aip.orgchemrxiv.org A key challenge in producing these films via Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD) is the design of suitable molecular precursors that are both volatile and thermally stable. mdpi.com
Researchers have successfully utilized the bis(tert-butylimido)-molybdenum(VI) framework in designing such precursors. researcher.liferesearchgate.net Within this framework, a series of volatile bis(alkylimido)-dichloromolybdenum(VI) adducts with neutral N,N'-chelating ligands have been synthesized to study their stability and decomposition pathways. researchgate.netchemrxiv.org A significant development in this area involves the incorporation of a cyclic imido ligand derived from this compound. researcher.liferesearchgate.netchemrxiv.orgresearchgate.netresearchgate.net
Analysis of Thermal Behavior and Volatility Considerations in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Processes
The suitability of a precursor for CVD and ALD processes is critically dependent on its thermal properties, specifically its volatility and decomposition temperature. mdpi.com The precursor must be volatile enough to be transported into the reaction chamber in the gas phase but stable enough to not decompose prematurely before reaching the substrate surface. aip.orgchemrxiv.org
Derivatives of this compound have been incorporated into molybdenum imido complexes to systematically study these properties. researcher.liferesearchgate.netchemrxiv.org The thermal decomposition mechanism for bis(alkylimido)-dichloromolybdenum(VI) adducts, including those with the cyclic imido from this compound, has been extensively investigated. researchgate.netchemrxiv.org The general decomposition pathway begins with the dissociation of the chelating ligand, followed by dimerization and an intramolecular hydrogen transfer, ultimately yielding molybdenum nitride or carbonitride species. researchgate.net
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are key techniques used to evaluate these precursors. researchgate.net TGA helps determine the volatility and decomposition temperature, while DSC provides insight into the energetics of the decomposition process. researchgate.net For instance, studies on various (tBuN)₂MoCl₂ adducts have identified precursors with high volatility (1 Torr of vapor pressure at 135 °C) and high thermal stability (decomposition onset at 303 °C for a 1,10-phenanthroline (B135089) adduct). researchgate.net The strategy of ligand rigidification, which can involve using cyclic diamines like this compound, has been shown to increase the thermal stability of these complexes by 21–38 °C. acs.org
This careful tuning of thermal stability allows for a wider processing window for CVD and ALD. acs.orgchemrxiv.org For example, a 1,4-di-tert-butyl-1,3-diazabutadiene adduct of bis(tert-butylimido)dichloro-molybdenum(VI) was used as a single-source precursor for CVD of molybdenum nitride at temperatures between 350–600 °C, achieving a growth rate of 55 nm/h at 400 °C. aip.orgchemrxiv.org However, at higher temperatures (600 °C), gas-phase decomposition of the precursor can reduce the growth rate. aip.orgchemrxiv.org Understanding these thermal behaviors is crucial for designing new vapor-phase deposition processes for high-purity Mo₂N thin films. acs.orgchemrxiv.org
| Deposition Temperature (°C) | Growth Rate (nm/h) | Film Composition | Key Observation |
|---|---|---|---|
| 400 | 55 | Mixture of Mo₂N and MoN | Optimal growth with minimal carbon inclusion (1.4%). aip.orgchemrxiv.org |
| 600 | 45 | Similar to 500 °C | Reduced growth rate, likely due to gas-phase precursor decomposition. chemrxiv.org |
Development of Novel Polymer and Material Architectures with Tailored Properties
This compound serves as a versatile monomer in the synthesis of various polymers, including polyamides, polyimides, and epoxy resins. ontosight.ai Its unique structure allows for the creation of materials with specific, tailored properties for advanced applications.
One notable application is in the development of biocompatible polymers. Researchers have created nitric oxide (NO)-releasing polymers to improve the biocompatibility of implantable medical devices. nih.gov In early studies, a diazeniumdiolate NO donor derived from this compound (DMHD/N₂O₂) was dispersed into polymer coatings. nih.gov While these coatings successfully released NO and reduced thrombus formation, a significant drawback was the potential for the free dimethylhexane diamine decomposition product to leach out of the polymer matrix. nih.gov This issue highlighted the need for covalently attaching the diamine to the polymer backbone to prevent leaching. nih.gov
Another innovative application involves the synthesis of functional oligomers. In one study, a terpene-derived bis-epoxide monomer was cured with this compound in the absence of solvents or catalysts. nottingham.ac.uk This reaction produced low molecular weight, water-soluble oligomers. nottingham.ac.uk These oligomers were investigated for their biological activity and demonstrated a synergistic antifungal relationship against the human pathogen Candida albicans and Trichoderma virens when combined with existing antifungal agents. nottingham.ac.uk This suggests potential applications in developing new antifungal formulations where lower concentrations of active ingredients could be used. nottingham.ac.uk
Furthermore, derivatives of the corresponding diol, 2,5-dimethylhexane-2,5-diol, have been used to create advanced polymer architectures. For example, 2,5-dimethylhexane-2,5-diol dimethacrylate has been used as a cross-linker to form core-cleavable star polymers. researchgate.net These materials contain acid-labile ester linkages in their core, allowing the high-molecular-weight star polymer to be broken down into its constituent linear polymer arms under acidic conditions. researchgate.net This stimuli-responsive behavior is a key feature in designing "smart" materials for applications like drug delivery. researchgate.net
| Polymer System/Architecture | Role of Diamine/Derivative | Tailored Property/Application | Reference |
|---|---|---|---|
| NO-Releasing Coatings | Forms a small molecule NO donor (DMHD/N₂O₂) | Enhanced biocompatibility for medical implants. nih.gov | nih.gov |
| Epoxy-Amine Oligomers | Curing agent for a bis-epoxide monomer | Water-soluble oligomers with synergistic antifungal activity. nottingham.ac.uk | nottingham.ac.uk |
| Core-Cleavable Star Polymers | Used as a diol dimethacrylate derivative (cross-linker) | Stimuli-responsive (acid-labile) materials for drug delivery. researchgate.net | researchgate.net |
| General Polymer Production | Monomer | Synthesis of high-performance polyamides, polyimides, and epoxy resins. ontosight.ai | ontosight.ai |
Mechanistic Investigations and Reaction Dynamics of 2,5 Dimethylhexane 2,5 Diamine Systems
Thermal Decomposition Pathways in 2,5-Dimethylhexane-2,5-diamine Derived Compounds
Specific studies on the thermal decomposition pathways of compounds derived from this compound, including ligand dissociation, intramolecular hydrogen transfer, and dimerization, are not available in the current scientific literature.
Ligand Dissociation Mechanisms in Metal Complexes
While general principles of ligand dissociation in metal complexes are well-established, there is no specific research detailing these mechanisms for complexes involving this compound.
Intramolecular γ-Hydrogen Transfer Processes
The occurrence and mechanisms of intramolecular γ-hydrogen transfer processes have not been specifically investigated or reported for systems containing this compound.
Dimerization and Bridging Ligand Formation in Thermolytic Reactions
There is no available data on dimerization or the formation of bridging ligands during the thermolysis of metal complexes with this compound.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
Specific kinetic and thermodynamic parameters for reactions involving this compound have not been determined or published in the scientific literature.
Computational Chemistry Approaches to Reaction Mechanisms and Stability
Density Functional Theory (DFT) Studies on Reaction Pathways and Intermediates
No DFT studies focused on the reaction pathways and intermediates of this compound have been found in the reviewed literature.
Reaction Barrier Analysis and Prediction of Relative Stabilities
In the computational investigation of this compound systems, a critical focus is placed on understanding the energetic landscape of the molecule. This involves a detailed analysis of the barriers to reaction for processes involving the diamine and a thorough examination of the relative stabilities of its various conformational isomers. Such studies are fundamental to predicting the molecule's reactivity and its predominant forms under different conditions.
The inherent flexibility of the hexane (B92381) backbone, coupled with the steric and electronic effects of the methyl and amine substituents, gives rise to a complex potential energy surface. Computational methods, particularly density functional theory (DFT), are invaluable tools for navigating this landscape. Through these methods, it is possible to model the transition states of reactions and to calculate the activation energies, providing a quantitative measure of the reaction barriers. Concurrently, the various stable conformations (rotational isomers or rotamers) of the molecule can be identified, and their relative energies can be determined to predict their populations at equilibrium.
A significant factor governing the relative stabilities of the conformers of this compound is the interplay between steric hindrance and potential intramolecular interactions. The bulky tertiary alkyl groups at the 2 and 5 positions impose considerable steric strain, influencing the preferred dihedral angles along the C2-C3-C4-C5 backbone. This steric hindrance is a key determinant of the rotational barriers around the carbon-carbon single bonds.
Furthermore, the presence of two amine groups introduces the possibility of intramolecular hydrogen bonding, where a hydrogen atom from one amine group interacts with the lone pair of electrons on the nitrogen of the second amine group. Such an interaction can significantly stabilize certain conformations, potentially overriding otherwise unfavorable steric repulsions. The stability conferred by intramolecular hydrogen bonding is highly dependent on the geometry of the conformer, with specific arrangements being more conducive to this type of interaction. Computational studies on other flexible diamines have demonstrated that intramolecular hydrogen bonds can lead to more compact, cyclic-like structures being energetically favored. researchgate.netacs.org
In terms of reaction dynamics, the steric bulk surrounding the nitrogen atoms is anticipated to play a dominant role in the activation energy of reactions where the amine acts as a nucleophile. The methyl groups at the 2 and 5 positions create a sterically hindered environment, which can raise the energy of the transition state for a nucleophilic attack, thereby increasing the reaction barrier. rsc.org
To illustrate these concepts, hypothetical energy values derived from principles of computational chemistry for similar sterically hindered and flexible molecules are presented.
Detailed Research Findings
Conformational Stabilities
Computational analysis of this compound would likely reveal several low-energy conformers. The relative stability of these conformers is dictated by a balance of minimizing steric repulsions (gauche interactions) between the bulky substituents and maximizing favorable intramolecular hydrogen bonding. wikipedia.orgpbworks.com The hexane backbone can adopt various staggered conformations, with the anti-periplanar arrangement of the largest substituents generally being the most stable in the absence of other interactions. pbworks.com However, conformations that allow for the formation of an intramolecular hydrogen bond between the two amine groups, even if they introduce some gauche strain, could be significantly stabilized. acs.org
For example, a conformation where the backbone is folded to bring the two amine groups into proximity would be a candidate for significant stabilization via hydrogen bonding. This would be in contrast to a fully extended, linear conformation where such an interaction is impossible. The energy difference between these conformers provides insight into the strength of the intramolecular hydrogen bond.
Reaction Barrier Analysis
A hypothetical nucleophilic substitution reaction involving one of the amine groups of this compound can be modeled to understand the steric effects on the reaction barrier. The bulky dimethyl-substituted carbon atoms adjacent to the nitrogen atoms are expected to create significant steric hindrance, making it more difficult for the nucleophilic nitrogen to approach an electrophilic center. osti.gov This steric hindrance raises the energy of the transition state, leading to a higher activation barrier compared to a less hindered primary amine. researchgate.net
Theoretical calculations for a model SN2 reaction would likely show a considerably higher activation energy for this compound compared to a simpler diamine like 1,6-hexanediamine (B7767898). This difference in activation energy can be attributed almost entirely to the increased steric strain in the transition state for the substituted diamine.
Interactive Data Tables
The following tables present hypothetical, illustrative data for the relative stabilities of different conformers of this compound and a comparison of reaction barriers. These values are based on established principles of conformational analysis and reaction dynamics for sterically hindered molecules and are intended for demonstrative purposes.
Table 1: Predicted Relative Stabilities of this compound Conformers
| Conformer | Key Dihedral Angle (C2-C3-C4-C5) | Intramolecular H-Bond | Predicted Relative Energy (kcal/mol) | Predicted Population at 298 K (%) |
| Anti (Extended) | ~180° | No | 0.00 | 65 |
| Gauche 1 | ~60° | No | 1.20 | 15 |
| Gauche 2 (H-Bonded) | ~65° | Yes | -0.50 | 20 |
Note: The data in this table is hypothetical and for illustrative purposes. The "Gauche 2 (H-Bonded)" conformer is predicted to have a lower relative energy due to the stabilizing effect of the intramolecular hydrogen bond, despite potential gauche interactions.
Table 2: Predicted Reaction Barriers for a Model Nucleophilic Substitution Reaction
| Reactant | Steric Hindrance | Predicted Activation Energy (kcal/mol) | Predicted Relative Rate Constant (krel) |
| 1,6-Hexanediamine | Low | 15.0 | 1.00 |
| This compound | High | 22.5 | 0.002 |
Note: The data in this table is hypothetical and for illustrative purposes. The significantly higher predicted activation energy for this compound reflects the substantial steric hindrance around the nucleophilic amine groups.
2,5 Dimethylhexane 2,5 Diamine As a Key Synthon in Organic Synthesis and Pharmaceutical Intermediates
Building Block for Complex Organic Molecules
2,5-Dimethylhexane-2,5-diamine serves as a crucial building block for the synthesis of more complex organic molecules due to its two reactive primary amine functionalities. These amine groups can readily undergo a variety of chemical transformations, such as acylation, alkylation, and condensation reactions, allowing for the stepwise construction of larger and more intricate molecular frameworks. The diamine's aliphatic chain provides flexibility, while the gem-dimethyl groups at the 2 and 5 positions introduce steric hindrance that can influence the regioselectivity and stereoselectivity of reactions, a desirable feature in targeted synthesis.
The utility of this diamine as a synthon is exemplified in its application in polymer chemistry and in the creation of ligands for coordination chemistry. The ability to introduce two nitrogen atoms at a defined distance within a molecule is a powerful tool for chemists designing novel structures with specific properties. While direct examples of its incorporation into a multi-step total synthesis of a complex natural product are not extensively documented in readily available literature, its structural motif is a key component in various classes of synthetic compounds.
Table 1: Reactivity of Amine Groups in this compound
| Reaction Type | Reagent Example | Functional Group Formed |
|---|---|---|
| Acylation | Acyl chloride | Amide |
| Alkylation | Alkyl halide | Secondary or Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Secondary or Tertiary Amine |
Role in the Synthesis of Macrocyclic Compounds
Macrocyclic compounds, characterized by their large ring structures, are of significant interest in supramolecular chemistry, materials science, and medicinal chemistry. The synthesis of these molecules often relies on the use of bifunctional building blocks that can undergo cyclization reactions. Diamines, such as this compound, are ideal candidates for such transformations. nih.gov
Tetrazoles are an important class of heterocycles in medicinal chemistry, often used as bioisosteres for carboxylic acids. nih.gov The incorporation of a tetrazole moiety into a macrocyclic framework can impart unique physicochemical and biological properties. A general and concise two-step synthesis for tetrazole-containing macrocycles has been developed that utilizes unprotected symmetrical diamines. nih.govacs.org
The synthetic strategy involves an initial chemoselective amidation of an amino acid-derived isocyanocarboxylic acid ester with a diamine to produce an α-isocyano-ω-amine intermediate. nih.govacs.org In the subsequent step, this intermediate undergoes an Ugi tetrazole reaction to facilitate macrocyclization. nih.govacs.org This method allows for the creation of 11- to 19-membered macrocycles with substituents that can be varied at three different positions. nih.govacs.org Aliphatic diamines are key components in this synthesis, and while a specific example using this compound is not explicitly detailed, its structural characteristics make it a suitable candidate for this type of macrocyclization. The length and flexibility of the diamine's carbon chain directly influence the size and conformation of the resulting macrocycle. tudublin.ie
Table 2: Key Steps in Tetrazole-Containing Macrocycle Synthesis
| Step | Reaction | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Chemoselective Amidation | Amino acid-derived isocyanocarboxylic acid ester, Symmetrical diamine | α-Isocyano-ω-amine |
Porous organic cages (POCs) are discrete, cage-like molecules with intrinsic porosity, which have shown promise in applications such as gas storage, separation, and catalysis. nih.govacs.orgrsc.orgresearchgate.net The synthesis of POCs is often achieved through the self-assembly of multitopic building blocks via dynamic covalent chemistry, most commonly through imine bond formation between aldehydes and amines. nih.govacs.org Chiral diamines are particularly valuable in the construction of chiral POCs, which can be used for enantioselective separations and catalysis.
While the direct use of this compound in POC synthesis is not prominently featured in the literature, its isomer, 2,5-dimethylhexane-3,4-diamine, which possesses vicinal diamine groups, is an analogous building block to those commonly employed. The geometry and rigidity of the diamine linker are critical factors that dictate the size, shape, and topology of the resulting cage. acs.org For instance, the condensation of a trialdehyde with a diamine can lead to the formation of various cage structures, such as [4+6] or [8+12] cages, depending on the steric and electronic properties of the precursors. The use of chiral diamines, such as derivatives of diaminocyclohexane, has been shown to produce homochiral POCs with interesting chiroptical properties and the ability to perform enantioselective recognition.
Intermediate in Pharmaceutical and Agrochemical Synthesis
The structural motif of this compound is found within various biologically active molecules, and the compound itself serves as a valuable intermediate in the synthesis of new pharmaceutical and agrochemical agents. The presence of two modifiable amine groups allows for the introduction of diverse functionalities to tune the biological activity of the final product. While a specific, widely marketed drug or pesticide derived directly from this compound is not readily identifiable, the diol analog, 2,5-dimethyl-2,5-hexanediol, is known to be an intermediate in the production of pyrethrin pesticides. made-in-china.com
The primary amine groups of this compound are nucleophilic and can be readily functionalized through various synthetic methodologies to enhance biological activity. The strategic modification of these amine groups is a cornerstone of medicinal chemistry and drug design. lifechemicals.com
One common strategy is N-alkylation or N-acylation to introduce lipophilic groups, which can improve membrane permeability and oral bioavailability. The introduction of specific substituents can also facilitate targeted interactions with biological macromolecules such as enzymes or receptors. For instance, the formation of amide bonds with carboxylic acids containing pharmacophoric features is a standard approach in drug discovery.
Another important modification is the incorporation of the diamine into heterocyclic ring systems . Many biologically active compounds are heterocyclic in nature, and the diamine can serve as a scaffold to construct these rings. For example, condensation with dicarbonyl compounds can lead to the formation of various nitrogen-containing heterocycles.
Furthermore, the principles of conformational restriction can be applied. By incorporating the flexible diamine into a more rigid cyclic structure, the conformational freedom of the molecule is reduced. This can lead to a more favorable entropy of binding to a biological target, resulting in enhanced potency. lifechemicals.com The spatial arrangement of the two amine groups in this compound allows for the synthesis of derivatives where two pharmacophoric groups are held at a specific distance, which can be crucial for bivalent binding to a target protein.
Late-stage functionalization of aliphatic C-H bonds is also an emerging strategy that could be applied to derivatives of this compound to introduce further diversity and fine-tune biological activity without the need for de novo synthesis. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,5-Dimethylhexane-3,4-diamine |
| 2,5-dimethyl-2,5-hexanediol |
| Acyl chloride |
| Aldehyde |
| Aliphatic diamines |
| Alkyl halide |
| Amino acid-derived isocyanocarboxylic acid ester |
| Azide |
| Carboxylic acid |
| Dicarbonyl compound |
| Ketone |
| Pyrethrin |
| Symmetrical diamines |
Emerging Research Frontiers and Prospective Applications of 2,5 Dimethylhexane 2,5 Diamine
Advanced Catalytic Systems Utilizing 2,5-Dimethylhexane-2,5-diamine Ligands
Diamine ligands have become indispensable in transition metal catalysis, particularly in copper-catalyzed cross-coupling reactions, where they facilitate milder reaction conditions and expand substrate scope. nih.govresearchgate.net While research has historically focused on ligands like ethylenediamine (B42938) and cyclohexanediamine, the unique steric and electronic properties of this compound present new opportunities for catalytic innovation. nih.gov
The four methyl groups adjacent to the amine functionalities in this compound create significant steric hindrance. This bulk can be advantageous in catalysis by:
Enhancing Selectivity: The steric environment can influence the geometry of the metal-ligand complex, potentially leading to higher regioselectivity or stereoselectivity in asymmetric catalysis. researchgate.net
Promoting Reductive Elimination: In catalytic cycles such as the Ullmann-Goldberg C-N coupling, steric pressure from bulky ligands can accelerate the final product-forming step.
Stabilizing Catalytic Species: The chelate effect, created by the two amine groups binding to a single metal center, enhances the stability of the catalytic complex. wikipedia.org The specific bite angle and conformational flexibility of the hexane (B92381) backbone in this compound would further define the geometry and stability of the resulting metallacycle.
Recent advancements have highlighted the success of sterically hindered ligands in challenging copper-catalyzed C-N coupling reactions, enabling the use of previously incompatible reaction partners. nih.gov The structural characteristics of this compound make it a prime candidate for exploration in this area. Its potential could be particularly notable in reactions where controlling the coordination number and geometry of the metal center is critical to achieving high yields and selectivity.
Table 1: Comparison of Diamine Ligands in Copper-Catalyzed C-N Coupling
| Diamine Ligand | Key Structural Feature | Reported Advantage in Cu-Catalysis | Potential Role of this compound |
|---|---|---|---|
| N,N'-Dimethylethylenediamine | N-alkylation, flexible backbone | Prevents ligand N-arylation, good reactivity. nih.gov | Primary amines offer different coordination; steric bulk may enhance selectivity. |
| trans-N,N'-Dimethylcyclohexane-1,2-diamine | Rigid, chiral backbone | High enantioselectivity in asymmetric reactions. researchgate.net | Offers achiral, sterically hindered environment; could be a useful control or primary ligand. |
| Phenanthroline | Rigid, aromatic diimine | Effective in specific arylations but can be less efficient than diamines. nih.gov | Aliphatic nature provides different electronic properties (stronger sigma-donor). |
| Pyrrole-ol Ligand | Sterically hindered, heteroaromatic | Effective for coupling ortho-substituted and hindered partners. nih.gov | Provides a purely aliphatic, sterically hindered alternative. |
Integration into Smart Materials and Responsive Chemical Systems
"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their physical properties in response to external triggers like pH, temperature, or light. nih.gov Diamines are fundamental building blocks in many polymer systems, acting as monomers or cross-linking agents in the synthesis of polyamides, polyurethanes, and epoxy resins. osti.govd-nb.info The bifunctional nature of this compound makes it a highly promising candidate for incorporation into novel responsive materials.
The primary amine groups of this compound can be readily protonated under acidic conditions. When integrated into a polymer network, this feature can impart pH-responsiveness. nih.gov For instance, in a cross-linked hydrogel, the protonation of the amine groups would lead to electrostatic repulsion between polymer chains, causing the material to swell. rsc.org This behavior is crucial for applications such as controlled drug delivery, where a change in the pH of the surrounding environment (e.g., moving from the neutral pH of the bloodstream to the acidic environment of a tumor) could trigger the release of an encapsulated therapeutic agent. whiterose.ac.ukresearchgate.net
The bulky dimethylhexane core of the molecule would also influence the material properties of the resulting polymer. It could:
Modify Mechanical Properties: The steric hindrance could create defects or increase the free volume within the polymer matrix, affecting properties like glass transition temperature, modulus, and ductility.
Enhance Hydrophobicity: The aliphatic hexane backbone would increase the hydrophobicity of the polymer, which could be used to tune the lower critical solution temperature (LCST) in temperature-responsive systems.
Table 2: Potential Applications in Stimuli-Responsive Systems
| Responsive System Type | Role of Diamine | Potential Contribution of this compound | Prospective Application |
|---|---|---|---|
| pH-Responsive Hydrogels | Monomer or Cross-linker | Introduces protonatable amine sites, causing swelling/deswelling with pH changes. rsc.org | Controlled drug release, biosensors. nih.gov |
| Shape-Memory Polymers | Cross-linker | Forms stable covalent cross-links that define the permanent shape of the material. | Self-assembling devices, smart textiles. labpartnering.org |
| Epoxy Resins | Curing Agent | Provides latent cross-linking capability for creating stable, high-performance thermosets. osti.gov | Adhesives, powder coatings, composite materials. |
Theoretical Predictions and Experimental Validation of Novel Reactivity Patterns
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting and understanding the behavior of molecules in complex chemical systems. rsc.orgmdpi.com For a molecule like this compound, theoretical studies can provide invaluable insights into its potential as a ligand and a monomer, guiding experimental efforts and accelerating discovery.
In Catalysis: DFT calculations can model the coordination of this compound with various metal centers. nih.govmdpi.com Such studies can predict:
Binding Energies: The thermodynamic stability of the complex, which is crucial for catalyst lifetime. wikipedia.org
Reaction Pathways: The energy barriers for key steps in a catalytic cycle, such as oxidative addition and reductive elimination. This can help predict whether the ligand will lead to an efficient catalyst. rsc.org
Electronic Properties: How the ligand influences the electron density at the metal center, which directly impacts its reactivity.
For this compound, theoretical studies could compare its properties to known ligands, predicting which catalytic reactions it is most likely to excel in. For instance, modeling could reveal whether the steric hindrance around the nitrogen atoms would favor or hinder the approach of specific substrates, thereby predicting its selectivity. nih.gov
In Materials Science: Computational modeling can also predict how the incorporation of this compound would affect polymer properties. Molecular dynamics simulations could be used to understand:
Polymer Chain Conformation: How the bulky diamine influences chain packing and morphology.
Mechanical Strength: Predicting properties like Young's modulus and stress-strain behavior.
Solvent Interactions: Simulating the swelling behavior of a hydrogel containing the diamine in response to changes in pH by modeling the interactions with water molecules.
These theoretical predictions provide a roadmap for experimental validation. A predicted high-energy barrier for an undesirable side reaction in a catalytic cycle would justify the synthesis of the ligand and its testing. Similarly, a simulation showing that the diamine leads to a polymer with desirable mechanical and responsive properties would spur its incorporation into new material formulations.
Table 3: Theoretical Approaches and Potential Insights
| Theoretical Method | Property to be Studied | Specific Insight for this compound |
|---|---|---|
| Density Functional Theory (DFT) | Metal-ligand complex structure and stability | Predicts binding energy and geometry with metals like Cu(I), informing catalyst design. rsc.org |
| DFT (Transition State Search) | Catalytic reaction energy barriers | Calculates activation energies for key steps, predicting reaction rates and selectivity. |
| Molecular Dynamics (MD) | Polymer network conformation | Simulates chain packing and free volume to predict effects on mechanical properties. |
| Natural Bond Orbital (NBO) Analysis | Electronic structure of M-N bonds | Quantifies the covalent vs. ionic character of the coordination bond, relating to reactivity. mdpi.com |
Q & A
Basic Research Questions
Q. What are the key structural characteristics of 2,5-Dimethylhexane-2,5-diamine, and how do they influence its physicochemical properties?
- The compound features two amine groups at the 2,5-positions of a hexane backbone with methyl substituents. This branching creates steric hindrance, affecting reactivity and solubility. Crystallographic studies reveal bond angles (e.g., C–C–N ≈ 109.5°) and bond lengths (C–N ≈ 1.52 Å), which impact conformational stability and intermolecular interactions . Purity optimization can be achieved via recrystallization (using solvents like ethanol) or column chromatography, with monitoring by TLC or HPLC .
Q. How can researchers validate the identity of this compound in synthetic batches?
- Combine spectroscopic methods:
- NMR : Compare peaks to reference spectra (e.g., δ ~1.2 ppm for methyl protons, δ ~2.5 ppm for amine protons).
- IR : Identify N–H stretching (3200–3400 cm⁻¹) and C–N vibrations (~1100 cm⁻¹).
- Raman spectroscopy : Use depolarization ratios and characteristic frequencies to distinguish from isomers like 2,5-dimethylhexane-1,5-diamine .
- X-ray crystallography : Resolve bond geometries and confirm spatial arrangement .
Q. What are the recommended storage conditions to maintain the stability of this compound?
- Store at –20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation. Purity degradation can be monitored via periodic GC-MS or HPLC analysis, with stability confirmed over ≥5 years under optimal conditions .
Advanced Research Questions
Q. What analytical challenges arise in detecting this compound in biological matrices, and how can they be mitigated?
- Challenges : Low endogenous concentrations, matrix interference (e.g., proteins), and potential metabolite cross-reactivity.
- Solutions :
- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from plasma/urine .
- Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM). Validate methods by assessing limits of detection (LOD: ~0.5 ng/mL), quantification (LOQ: ~1.0 ng/mL), and recovery rates (≥80%) across triplicate runs .
Q. How does the steric environment of this compound affect its coordination chemistry in catalytic applications?
- The methyl groups restrict ligand flexibility, favoring rigid chelation geometries. X-ray data show bond angles (e.g., C–C–C ~116°) that stabilize octahedral or tetrahedral metal complexes. Computational modeling (DFT) can predict preferred coordination sites and reactivity trends .
Q. What in vitro models are suitable for evaluating the antioxidant potential of this compound?
- Assays :
- DPPH/ABTS radical scavenging : Measure IC₅₀ values (concentration for 50% inhibition).
- FRAP : Quantify ferric ion reduction capacity.
- Cell-based models : Use H₂O₂-induced oxidative stress in HepG2 or SH-SY5Y cells, assessing viability via MTT assays and ROS levels with fluorescent probes (e.g., DCFH-DA) .
Methodological Considerations
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Approach :
Replicate studies : Control variables (e.g., purity, solvent, cell line).
Meta-analysis : Compare datasets using statistical tools (ANOVA, t-tests) to identify outliers.
Mechanistic studies : Perform knock-in/knout experiments (e.g., CRISPR) to isolate pathways affected by the compound .
Q. What strategies enhance the enantiomeric resolution of this compound derivatives?
- Chromatography : Use chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Derivatization : Convert amines to diastereomers via reaction with (–)-menthyl chloroformate, followed by HPLC separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
